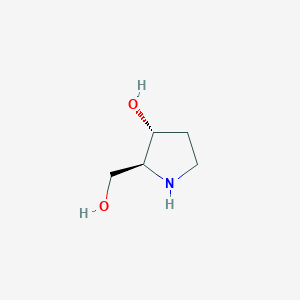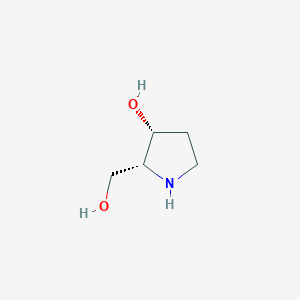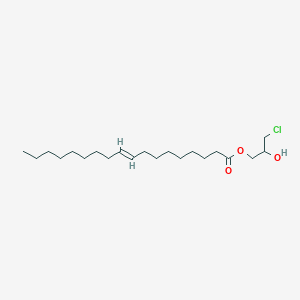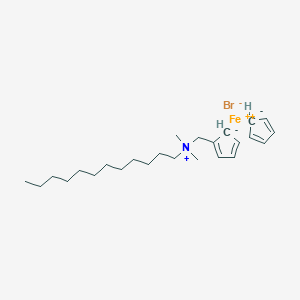
Pyridoxal-d3
Übersicht
Beschreibung
Pyridoxal-d3 is a deuterated form of pyridoxal, which is a derivative of vitamin B6. It is commonly used as an isotopic marker in biochemical research due to its similar chemical properties to pyridoxal but with the addition of three deuterium atoms. This compound is particularly useful in studies involving metabolic pathways and enzyme mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridoxal-d3 can be synthesized through chemical methods that involve the incorporation of deuterium into the pyridoxal molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, pyridoxal can be reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification, and crystallization to obtain high-purity this compound. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms and to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridoxal-d3 undergoes various chemical reactions similar to those of pyridoxal. These reactions include:
Oxidation: this compound can be oxidized to form pyridoxal phosphate-d3, an important coenzyme in enzymatic reactions.
Reduction: It can be reduced to pyridoxine-d3 or pyridoxamine-d3, which are other forms of vitamin B6.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .
Major Products
The major products formed from these reactions include pyridoxal phosphate-d3, pyridoxine-d3, and pyridoxamine-d3. These products retain the deuterium atoms, making them useful for isotopic labeling studies in biochemical research .
Wissenschaftliche Forschungsanwendungen
Pyridoxal-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic tracer to study reaction mechanisms and metabolic pathways.
Biology: this compound is employed in studies of enzyme kinetics and the role of vitamin B6 in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of vitamin B6 derivatives in the body.
Industry: This compound is used in the development of diagnostic assays and as a standard in mass spectrometry for the quantification of vitamin B6 vitamers
Wirkmechanismus
Pyridoxal-d3 exerts its effects by acting as a coenzyme in various enzymatic reactions. The deuterium atoms do not significantly alter its biochemical activity, allowing it to function similarly to pyridoxal. It forms Schiff-base linkages with amino groups of enzymes, facilitating reactions such as transamination, decarboxylation, and racemization. These reactions are crucial for amino acid metabolism and neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxal: The non-deuterated form of pyridoxal-d3, commonly used in vitamin B6 studies.
Pyridoxamine: A form of vitamin B6 involved in amino acid metabolism.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an excellent isotopic marker. This isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-6-aza-spiro[3.4]octan-7-one](/img/structure/B8191476.png)




![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)
![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)






